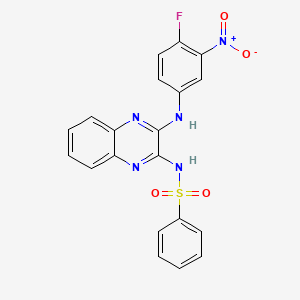

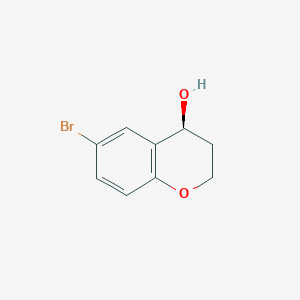

![molecular formula C11H15LiN2O2S B3011462 锂;2-[2-[(1-甲基环戊基)氨基]-1,3-噻唑-4-基]乙酸盐 CAS No. 2089257-75-8](/img/structure/B3011462.png)

锂;2-[2-[(1-甲基环戊基)氨基]-1,3-噻唑-4-基]乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of lithium complexes can involve the reaction of lithium salts with other compounds. For instance, in the first paper, a zinc-lithium complex is synthesized from the reaction between the lithium salt of a triazacyclononane derivative and zinc perchlorate . Similarly, substituted (aminomethyl)lithium compounds are prepared by reacting organotin compounds with BuLi . These methods suggest that the synthesis of lithium complexes often involves the use of lithium salts and organometallic reactions.

Molecular Structure Analysis

The molecular structures of lithium complexes can vary significantly. The zinc-lithium complex mentioned in the first paper exhibits a coordination environment where the lithium ion is tetrahedrally coordinated by three water molecules and one oxygen atom from the ligand . In the second paper, the structures of dimeric and tetrameric lithium compounds are described, with lithium atoms exhibiting different coordination geometries, including planar and tetrahedral arrangements . The lithium complex with 2-amino-functionalized benzoylpyrrole forms a novel tetrameric cage structure . These findings indicate that lithium can participate in diverse coordination environments, which can influence the properties and reactivity of the resulting complexes.

Chemical Reactions Analysis

Lithium complexes can be involved in various chemical reactions. For example, the lithium complex with 2-amino-functionalized benzoylpyrrole is reported to catalyze the cyclotrimerization of isocyanates . Another study describes the use of lithium perchlorate in multicomponent syntheses of bicyclic compounds . These examples demonstrate that lithium complexes can act as catalysts or reagents in organic synthesis, facilitating the formation of new bonds and structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium complexes are closely related to their molecular structures. The lithium salt of thiazolidine-4-carboxylic acid is water-soluble and its structure is elucidated using various spectroscopic techniques . The solubility and spectroscopic characteristics are essential for understanding the behavior of lithium complexes in different environments, including biological systems. For instance, the cytotoxicity of the lithium thiazolidine-4-carboxylate complex is evaluated using HeLa cells, indicating the potential biological activity of such compounds .

科学研究应用

合成和化学性质

合成中的同系化试剂:与本化合物相似的由 2-乙酰噻唑衍生的锂烯醇酸盐可用于将醛转化为具有三个以上碳原子的 α,γ-二羟基同系物。该方法已应用于从 L-丝氨醇合成氨基糖 (Donodni、Fantin 和 Fogagnolo,1989)。

用于抗菌和抗真菌剂:由相关锂衍生物合成的化合物已表现出显着的抗菌和抗真菌活性,如涉及氨基噻唑衍生物的研究所示 (Sujatha、Shilpa 和 Gani,2019)。

生物学和药物研究

潜在的癌症治疗剂:包括氯化锂在内的锂化合物已对人乳腺癌细胞表现出剂量依赖性效应,根据浓度抑制和刺激其生长 (Suganthi、Sangeetha、Gayathri 和 Sankar,2012)。

神经科学研究:锂已因其对体内和体外酪氨酸羟化酶水平的影响而受到研究,表明其对基因表达的影响以及在治疗精神疾病中的潜在应用 (Chen 等人,1998)。

N-乙酰-L-天冬氨酸输出研究:涉及锂的研究表明,它抑制 N-乙酰-L-天冬氨酸从神经元中输出,对理解双相情感障碍和卡纳万病有意义 (Baslow 和 Guilfoyle,2014)。

神经保护和衰老研究:锂的神经保护特性和对衰老的潜在影响已得到研究,有证据表明其影响与长寿相关的基因表达 (McColl 等人,2008)。

化学反应和配体合成

在杂环化学中的应用:锂化合物用于合成各种杂环化合物,这些化合物可能具有从药物到材料科学的广泛应用 (Rossi 等人,1985)。

多组分合成:高氯酸锂与其他试剂结合,促进了各种复杂有机分子的多组分合成,展示了锂基化合物合成化学中的多功能性 (Gu 和 Georg,2013)。

作用机制

While the specific mechanism of action for this compound is not provided, lithium salts in general have been widely used for the clinical treatment of manic-depressive illnesses . The lithium ion is considerably more toxic than the sodium ion, for example, 5 g of lithium chloride can cause fatal poisoning .

安全和危害

属性

IUPAC Name |

lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.Li/c1-11(4-2-3-5-11)13-10-12-8(7-16-10)6-9(14)15;/h7H,2-6H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICDHSMDGJYBRY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCCC1)NC2=NC(=CS2)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15LiN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-{2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl}acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

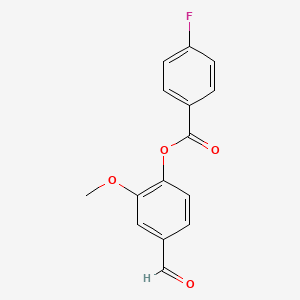

![N-(3-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3011379.png)

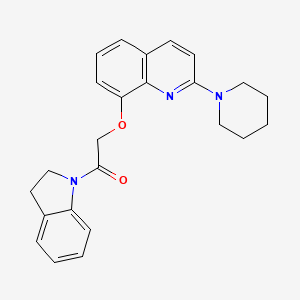

![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)

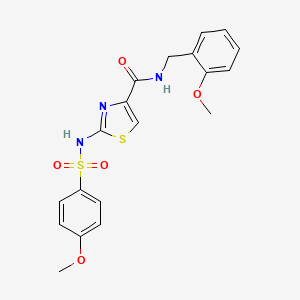

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)

![ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B3011383.png)

![2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011386.png)

![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B3011398.png)